3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine
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Overview
Description
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to a pyrrolidine ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine typically involves the introduction of the trifluoromethyl group and the methoxymethyl group onto a pyrrolidine ring. One common method is the radical trifluoromethylation of a pyrrolidine precursor. This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group or the reduction of other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyrrolidine ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide, sodium hydride, and various amines can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce de-trifluoromethylated derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its structural features.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxymethyl group can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-4-methylpyrrolidine: This compound lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
4-(Trifluoromethyl)pyrrolidine: This compound lacks the methoxymethyl group, which can affect its solubility and overall reactivity.
Uniqueness
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine is unique due to the presence of both the methoxymethyl and trifluoromethyl groups. The combination of these groups imparts distinct electronic and steric properties, making the compound valuable in various applications where specific reactivity and stability are required.
Properties
Molecular Formula |
C7H12F3NO |
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Molecular Weight |
183.17 g/mol |
IUPAC Name |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C7H12F3NO/c1-12-4-5-2-11-3-6(5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
InChI Key |
QYDRPMJSGCHIIA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CNCC1C(F)(F)F |
Origin of Product |
United States |
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